molecular formula C19H18ClN3O B11310941 2-(4-chlorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11310941
M. Wt: 339.8 g/mol
InChI Key: QVEHCZPKQXZVLJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methylphenylmethyl group, and a pyrazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the pyrazole derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the pyrazole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}acetamide
  • 2-(4-Chlorophenyl)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide

Uniqueness

2-(4-Chlorophenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O/c1-14-2-4-16(5-3-14)13-23-18(10-11-21-23)22-19(24)12-15-6-8-17(20)9-7-15/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

QVEHCZPKQXZVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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